molecular formula C20H16Cl2FNO2 B3011846 1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303144-70-9

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B3011846
CAS No.: 303144-70-9
M. Wt: 392.25
InChI Key: WTJAOSUCZCHUHA-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS: 303144-63-0) is a pyridinone derivative characterized by dual aromatic substituents: a 4-chlorobenzyl group at position 1 and a 2-chloro-6-fluorobenzyloxy group at position 3. The methyl group at position 2 and the pyridinone core contribute to its structural uniqueness. This compound is primarily used in pharmaceutical research, with suppliers such as Key Organics Ltd. and Ryan Scientific, Inc. offering it for experimental applications .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-chlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAOSUCZCHUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, commonly referred to by its CAS number 303144-70-9, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes two halogenated benzyl groups attached to a pyridinone core, which is known for its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2FNOC_{20}H_{16}Cl_2FNO, with a molecular weight of approximately 367.25 g/mol. The compound exhibits a density of 1.4 g/cm³ and has been characterized by various physical properties such as boiling and melting points, although specific values were not detailed in the available literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridinone derivatives, including the compound . Pyridinones have been shown to inhibit various kinases involved in tumor growth and progression. For instance, compounds similar to this compound have demonstrated significant antiproliferative activities against human cancer cell lines. A study reported that modifications on the pyridinone scaffold could enhance binding affinity to target proteins, leading to increased potency against cancer cells .

Table 1: Antiproliferative Activity of Pyridinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AGTL-16 (gastric cancer)0.06Met kinase inhibition
Compound BVarious tumor lines0.07HDAC inhibition
This compoundTBDTBD

Antimicrobial Activity

Pyridinone derivatives are also known for their antimicrobial properties. The compound has shown selective activity against certain bacterial strains, potentially making it a candidate for further development as an antibiotic . The presence of halogen atoms in its structure may contribute to its enhanced activity due to increased electron-withdrawing effects, which can influence the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
N. meningitidis64 μg/mL
H. influenzae32 μg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyridinones has been explored, with some studies indicating that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes . This suggests that this compound may also possess therapeutic benefits in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridinone derivatives, including the target compound, focusing on their antiproliferative effects against cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity, highlighting the importance of molecular design in drug discovery .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Activity

A notable case study investigated the antiproliferative effects of this compound against several cancer cell lines. The results indicated that structural modifications significantly affected biological activity, emphasizing the importance of molecular design in drug discovery. The study highlighted the compound's potential to inhibit cancer cell growth through specific molecular interactions.

Antimicrobial Properties

Research has shown that derivatives of pyridinones, including this compound, possess antimicrobial properties. Investigations into its efficacy against various bacterial strains have demonstrated promising results, suggesting potential applications in developing new antibiotics.

Medicinal Chemistry

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone serves as a valuable scaffold in medicinal chemistry for synthesizing other biologically active compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce toxicity.

Pharmacological Studies

The compound is utilized in pharmacological studies to explore its mechanism of action, particularly its interaction with specific enzymes and receptors. Understanding these interactions can lead to the development of targeted therapies for diseases such as cancer and bacterial infections .

Material Science

Beyond biological applications, this compound is also explored in material science for its potential use in developing new materials with specific properties. Its chemical structure can be tailored to create polymers or coatings with desirable characteristics.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Antiproliferative EffectsSignificant inhibition of cancer cell growth; structural modifications impact activity
Antimicrobial ActivityEffective against various bacterial strains; potential for new antibiotic development
Mechanism of ActionInteraction with specific enzymes; potential for targeted therapies

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s activity and physicochemical properties are influenced by its substitution pattern. Key structural analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Differences References
1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone 303144-63-0 C₂₁H₁₆Cl₂FNO₂ 408.27 - 4-Chlorobenzyl (Position 1)
- 2-Chloro-6-fluorobenzyloxy (Position 3)
- Methyl (Position 2)
Reference compound
3-(2-Chloro-6-fluorobenzyl)-1-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 477856-18-1 C₁₉H₁₄ClF₂NO₂ 361.77 - 4-Fluorobenzyl (Position 1)
- 2-Chloro-6-fluorobenzyl (Position 3)
- Hydroxy group replaces methyl at Position 2
- Fluorine substitution at benzyl group
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 303988-39-8 C₁₈H₂₀FNO₂ 301.36 - Cyclohexyl (Position 1)
- 4-Fluorobenzyl (Position 3)
- Cyclohexyl instead of chlorobenzyl
- Hydroxy group at Position 4
3-(4-Chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone 477846-40-5 C₁₅H₁₆ClNO₂ 277.75 - Propyl (Position 1)
- 4-Chlorobenzyl (Position 3)
- Shorter alkyl chain (propyl) vs. aromatic substituent
- Hydroxy group at Position 4
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one N/A C₁₇H₁₂ClFN₂O₂ 330.75 - Pyridazinone core
- Phenoxy group at Position 3
- Pyridazinone vs. pyridinone ring
- Phenoxy substituent
Key Observations:

The 2-chloro-6-fluorobenzyloxy group introduces steric hindrance and electronic effects distinct from simpler benzyl or phenoxy substituents .

Core Heterocycle Differences: Pyridazinone derivatives (e.g., CAS N/A in ) exhibit reduced planarity compared to pyridinones, altering binding interactions in biological targets.

Physicochemical Properties

  • Solubility : The absence of polar groups (e.g., hydroxy) in the target compound may reduce aqueous solubility compared to CAS 477846-40-5 .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the 2-chloro-6-fluorobenzyl ether group can be introduced using a benzyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may involve varying catalysts (e.g., Pd/Cu for cross-coupling), solvents (DMF vs. toluene), or temperature gradients to improve yields. Evidence from similar compounds suggests yields can increase from ~50% to >80% by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–8.0 ppm for chloro/fluorobenzyl groups) and methyl/methylene signals (δ 2.0–3.5 ppm). For example, the pyridinone ring’s methyl group typically appears as a singlet near δ 2.3 ppm.
  • ¹⁹F NMR : A distinct peak near δ -110 ppm for the 6-fluorobenzyl group.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
  • IR : Stretching vibrations for ether (C-O-C, ~1250 cm⁻¹) and pyridinone carbonyl (C=O, ~1650 cm⁻¹). Thermal stability can be assessed via TGA/DTA (decomposition >250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data, such as unexpected peaks in ¹H NMR, during characterization?

  • Methodological Answer : Contradictory peaks may arise from rotamers, residual solvents, or byproducts. Strategies include:
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons (e.g., overlapping benzyl signals).
  • Variable Temperature NMR : Suppress rotameric broadening by heating the sample to 60°C.
  • HPLC-MS : Identify impurities (>95% purity threshold) and correlate with HRMS adducts. For example, a byproduct with a mass +18 Da suggests hydrolysis .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s pharmacological potential?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess binding affinity.
  • Bioisosteric Replacement : Substitute the pyridinone core with quinazolinone or thiazolidinone to evaluate metabolic stability.
  • In Silico Docking : Use molecular dynamics to predict interactions with targets like RORγ (retinoic acid receptor-related orphan receptor gamma), as seen in analogous compounds with chloro/fluorobenzyl motifs .

Q. How should researchers design assays to evaluate this compound’s thermodynamic stability and degradation pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air to identify decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Forced Degradation : Use acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify hydrolytic or oxidative pathways. Evidence shows fluorinated benzyl groups enhance stability compared to non-halogenated analogs .

Q. What experimental approaches can address low yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during harsh reactions.
  • Flow Chemistry : Improve reproducibility for exothermic steps (e.g., Grignard additions).
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically. For example, palladium-catalyzed couplings may require strict oxygen-free environments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic clearance (e.g., CYP450 assays). Poor in vivo activity may stem from rapid hepatic metabolism.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, demethylation of the pyridinone ring could reduce potency.
  • Tissue Distribution Studies : Quantify compound levels in target organs (e.g., brain, liver) via LC-MS to confirm exposure .

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